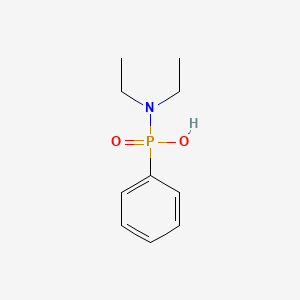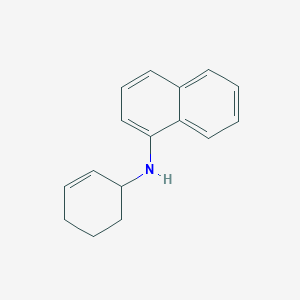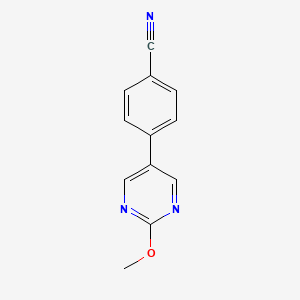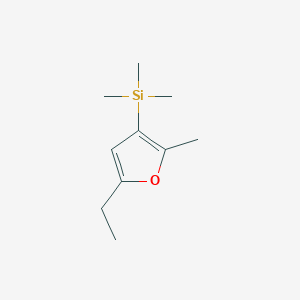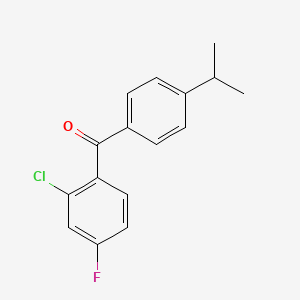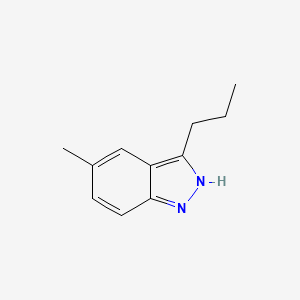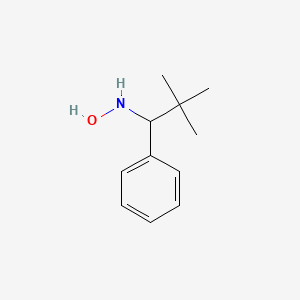
N-(2,2-Dimethyl-1-phenyl-propyl)-hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethyl-1-phenyl-propyl)-hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 2,2-dimethyl-1-phenyl-propyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-1-phenyl-propyl)-hydroxylamine typically involves the reaction of 2,2-dimethyl-1-phenyl-propylamine with hydroxylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(2,2-Dimethyl-1-phenyl-propyl)-hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxylamine group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
科学研究应用
N-(2,2-Dimethyl-1-phenyl-propyl)-hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,2-Dimethyl-1-phenyl-propyl)-hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can participate in redox reactions, influencing the activity of enzymes that are involved in oxidative processes. Additionally, the compound’s structural features allow it to interact with specific binding sites on proteins, modulating their function.
相似化合物的比较
Similar Compounds
- N-tert-butyl-2,2-dimethyl-1-phenylpropan-1-amine
- tert-butyl-(2,2-dimethyl-1-phenyl-propyl)amine
Uniqueness
N-(2,2-Dimethyl-1-phenyl-propyl)-hydroxylamine is unique due to the presence of the hydroxylamine functional group, which imparts distinct chemical reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where hydroxylamine chemistry is advantageous.
属性
CAS 编号 |
887411-28-1 |
|---|---|
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC 名称 |
N-(2,2-dimethyl-1-phenylpropyl)hydroxylamine |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)10(12-13)9-7-5-4-6-8-9/h4-8,10,12-13H,1-3H3 |
InChI 键 |
OINYKYMNWKWMBV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C1=CC=CC=C1)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)

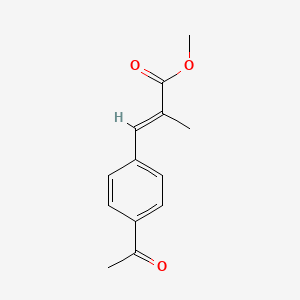
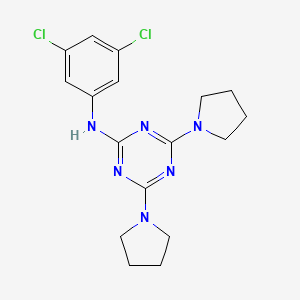
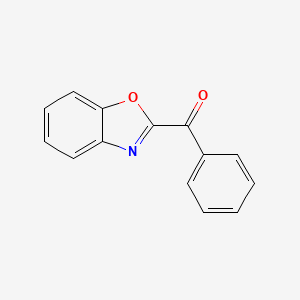
![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
